2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl and acetohydrazide moieties. The hydrazide group is further functionalized with a 2-chloro-5-nitrobenzylidene substituent, imparting significant electron-withdrawing character. Its molecular weight (calculated as 517.04 g/mol) and logP value (estimated at 4.2) suggest moderate hydrophobicity, suitable for membrane permeability in pharmacological contexts .
Properties
Molecular Formula |
C18H14ClN5O3S3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN5O3S3/c19-15-7-6-14(24(26)27)8-13(15)9-20-21-16(25)11-29-18-23-22-17(30-18)28-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,25)/b20-9+ |
InChI Key |
ZUNJWLLICCZYPV-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with the appropriate hydrazide under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the thiadiazole ring is known for its antimicrobial and antifungal properties. This compound can be used to study these activities and develop new pharmaceuticals .
Medicine
In medicinal chemistry, the hydrazide moiety is of particular interest for its ability to form stable complexes with metal ions, which can be used in drug design and development .
Industry
While not widely used in industry, this compound’s unique properties make it a valuable tool for specialized applications, such as the development of new materials or catalysts .
Mechanism of Action
The mechanism of action for this compound involves its ability to interact with various biological targets. The thiadiazole ring can inhibit certain enzymes, while the hydrazide moiety can chelate metal ions, affecting their biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of 1,3,4-thiadiazole derivatives with acetohydrazide side chains. Below is a comparative analysis of its structural analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro-5-nitro substituent in the target compound introduces stronger electron-withdrawing effects compared to the 2-methylphenyl group in or the 4-dimethylaminophenyl group in . This may enhance reactivity in nucleophilic substitution or redox-mediated biological interactions. The nitro group also increases molecular weight (517.04 g/mol vs.
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylsulfanyl in ) show superior anticancer activity, suggesting the target compound’s nitro group could amplify this effect.
- Bulky substituents (e.g., phenylethylidene in ) reduce enzyme inhibition efficacy, highlighting the importance of substituent size in target binding .
Synthetic Routes :
- The target compound is synthesized via hydrazone formation, similar to methods in , where hydrazine hydrate reacts with ketones or aldehydes under acidic reflux.
- Derivatives with sulfonamide groups (e.g., ) require Schotten-Baumann conditions, which are less relevant here due to the absence of sulfonamide linkages .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (as in ), the target compound shares >75% structural similarity with its 4-chlorobenzylsulfanyl analog , but <50% with sulfonamide-based thiadiazoles (e.g., ). This underscores the role of the acetohydrazide moiety in defining its chemical space.
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a derivative of 1,3,4-thiadiazole, a class known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of acid hydrazide derivatives with ammonium thiocyanate, followed by cyclization to form the thiadiazole core. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| FT-IR | Identifies functional groups |
| NMR | Confirms molecular structure |
| UV-Vis | Assesses electronic transitions |
Antimicrobial Activity
- Antibacterial Properties : The compound has shown significant antibacterial activity against various Gram-positive bacteria. In studies, it was found to be more effective than traditional antibiotics like ampicillin against strains such as Staphylococcus aureus and Bacillus cereus . The presence of the thiadiazole moiety enhances cell permeability and interaction with bacterial biomolecules.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell walls and interference with metabolic pathways due to the unique structure of the thiadiazole ring .
- Comparative Efficacy : In comparative studies with other thiadiazole derivatives, this compound exhibited superior efficacy against specific strains, indicating a promising avenue for further development in antibiotic therapies .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The observed IC50 values suggest potent cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 15.0 |
| MCF-7 | 20.5 |
These values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations .
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound. Modifications to the thiadiazole ring or substituents on the benzyl group can significantly alter its efficacy:
- Substituent Variations : Introducing electron-withdrawing groups enhances antibacterial activity while electron-donating groups may reduce it.
- Thiadiazole Core : The presence of sulfur atoms in the ring contributes to its reactivity and interaction with biological targets .
Case Study 1: Antimicrobial Screening
In a study evaluating a series of thiadiazole derivatives, the target compound was tested against multiple bacterial strains. Results indicated that compounds with a similar structural framework exhibited varied activity levels based on their substituents .
Case Study 2: Anticancer Evaluation
A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in HepG2 cells through caspase activation pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancerous cells .
Q & A
Q. What is the recommended synthetic route for this compound, and how are intermediates validated?
The compound can be synthesized via a multi-step pathway. A key step involves the condensation of acetohydrazide derivatives with substituted aldehydes under solvent-free conditions. For example, hydrazine hydrate reacts with a precursor (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) under reflux in absolute alcohol, followed by TLC monitoring (chloroform:methanol, 7:3 ratio) to confirm intermediate formation . Subsequent reductive amination with aldehydes uses a 1:1 ratio of sodium borohydride and boric acid, ground in an agate mortar, to yield the final product .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Characterization typically includes:
- LC-MS for molecular weight verification.
- ¹H/¹³C NMR to confirm proton and carbon environments, particularly the hydrazone (–CH=N–) and thiadiazole moieties.
- IR spectroscopy to identify functional groups (e.g., C=N, S–S, and N–H stretches). Elemental analysis (C, H, N) ensures purity .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for this synthesis?
Implement Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst ratios. Bayesian optimization algorithms have outperformed traditional trial-and-error methods in similar systems by identifying optimal conditions with fewer experiments . For instance, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, improving reproducibility .
Q. How can computational methods predict biological activity and guide structural modifications?
Molecular docking against target receptors (e.g., anticancer receptor 2A9¹) can elucidate binding affinities. Studies on analogous compounds showed correlations between docking scores and experimental bioactivity, with substituents like chloro-nitro groups enhancing interactions via hydrophobic and π-π stacking . Density Functional Theory (DFT) calculations can further optimize electronic properties for target selectivity .
Q. What strategies resolve discrepancies in spectroscopic or crystallographic data?
- Cross-validate NMR/IR data with synthetic intermediates to trace inconsistencies (e.g., unexpected tautomerism in hydrazone groups).
- Use SHELX software for single-crystal X-ray diffraction analysis. SHELXL refines structural models against high-resolution data, while SHELXD/SHELXE resolve phase problems in complex crystals . For ambiguous cases, compare experimental XRD patterns with simulated data from computational tools like Mercury .
Q. How do solvent-free conditions impact reaction efficiency compared to traditional reflux methods?
Solvent-free grinding reduces side reactions (e.g., hydrolysis) and improves atom economy. Evidence shows a 15–20% yield increase in similar acetohydrazide syntheses compared to reflux methods, attributed to reduced solvent polarity effects and enhanced reagent contact . However, scalability challenges (e.g., heat dissipation) may require hybrid approaches for large-scale production.
Q. What experimental design considerations are critical for biological activity assays?
- Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive/negative bacterial strains.
- Antioxidant tests : Employ DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents (e.g., –NO₂).
- Cytotoxicity : Validate cell viability (>70%) via MTT assays on cancer cell lines, ensuring proper controls for solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
